2-Chloro-6-piperidin-1-ylbenzonitrile
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Overview
Description
2-Chloro-6-piperidin-1-ylbenzonitrile is a chemical compound characterized by its molecular structure, which includes a benzene ring substituted with a chlorine atom, a piperidine group, and a nitrile group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-piperidin-1-ylbenzonitrile typically involves the reaction of 2-chlorobenzonitrile with piperidine under specific conditions. The reaction can be carried out using a variety of solvents, such as dichloromethane or acetonitrile, and may require a catalyst to proceed efficiently.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-piperidin-1-ylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can lead to the formation of different reduced forms.
Substitution: Substitution reactions at the chlorine or nitrile positions can produce a variety of derivatives.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromic acid.
Reduction reactions can be performed using lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution reactions may involve nucleophiles such as amines or alcohols.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
2-Chloro-6-piperidin-1-ylbenzonitrile has several applications in scientific research:
Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound may serve as a probe in biological studies to understand cellular processes.
Industry: The compound can be utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which 2-Chloro-6-piperidin-1-ylbenzonitrile exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
2-Chlorobenzonitrile
6-Piperidin-1-ylbenzonitrile
2-Chloro-6-methoxybenzonitrile
2-Chloro-6-aminobenzonitrile
This comprehensive overview provides a detailed understanding of 2-Chloro-6-piperidin-1-ylbenzonitrile, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-chloro-6-piperidin-1-ylbenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2/c13-11-5-4-6-12(10(11)9-14)15-7-2-1-3-8-15/h4-6H,1-3,7-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRZNNHNBQFNIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C(=CC=C2)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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